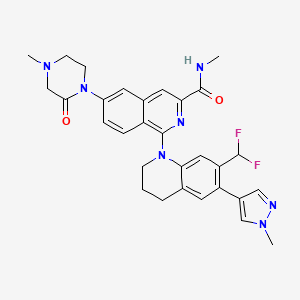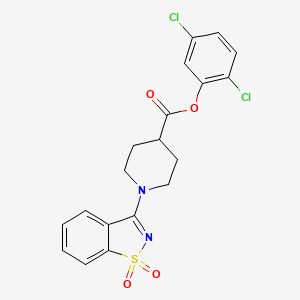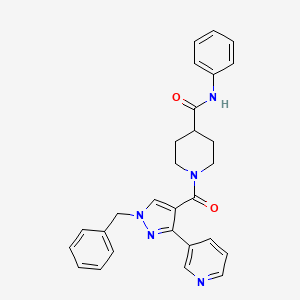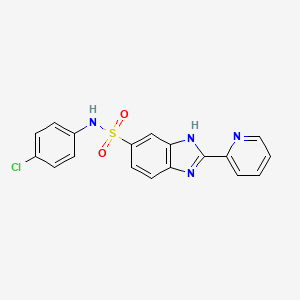![molecular formula C23H20F2N2O4S B7453731 [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone, also known as DSP-0337, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DSP-0337 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone can disrupt these processes and lead to cell death in cancer cells.
Biochemical and Physiological Effects
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone induces cell cycle arrest and apoptosis by inhibiting PKC activity. In inflammation, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone is its potent and selective inhibition of PKC activity. This allows researchers to study the role of PKC in various cellular processes and diseases. However, one limitation of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the research of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone. One potential application is in combination therapy with other anticancer drugs, as [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to enhance the efficacy of chemotherapy in cancer cells. Another future direction is the development of more soluble analogs of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone, which would allow for easier administration in animal models. Additionally, the role of PKC in various diseases, including diabetes and cardiovascular disease, is an area of ongoing research, and [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone may have potential therapeutic applications in these areas as well.
Synthesis Methods
The synthesis of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone involves several steps, starting with the reaction of 2,5-difluorobenzene sulfonyl chloride with piperazine to form 4-(2,5-difluorophenyl)sulfonylpiperazine. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base to yield [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone.
Scientific Research Applications
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and neurodegenerative diseases. In cancer, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and prostate cancer cells. Inflammation is also a target of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone, as it has been shown to reduce inflammation in a mouse model of acute lung injury. In neurodegenerative diseases, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
properties
IUPAC Name |
[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4S/c24-18-9-10-21(25)22(16-18)32(29,30)27-13-11-26(12-14-27)23(28)17-5-4-8-20(15-17)31-19-6-2-1-3-7-19/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYWNJBZLIOKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)


![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)

![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-phenylphenyl)acetamide](/img/structure/B7453752.png)